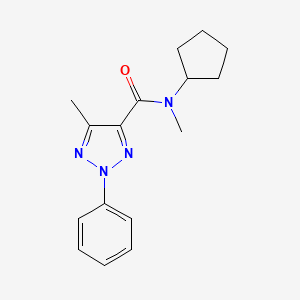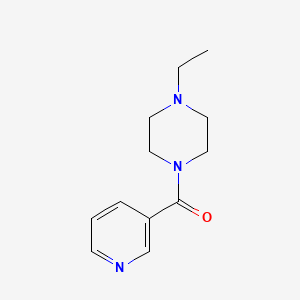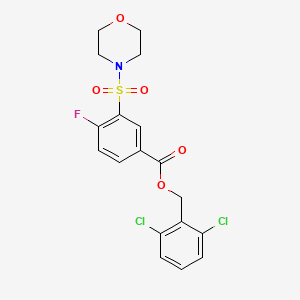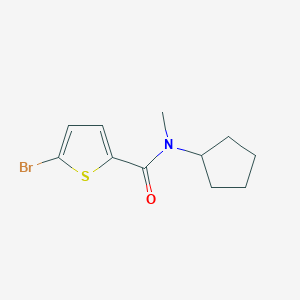
5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide is an organic compound with the molecular formula C11H14BrNOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position, a cyclopentyl group, and a methyl group attached to the nitrogen atom of the carboxamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide typically involves the bromination of thiophene followed by amide formation. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Amide Formation: The 5-bromothiophene is then reacted with cyclopentylamine and methylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and the carboxamide group can be reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).
Coupling Reactions: Palladium catalysts and boronic acids or stannanes in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 5-bromo-N-propylthiophene-2-carboxamide
- 5-bromo-N-phenylthiophene-2-carboxamide
- 5-bromo-N-cyclohexylthiophene-2-carboxamide
Uniqueness
5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide is unique due to the presence of both cyclopentyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-13(8-4-2-3-5-8)11(14)9-6-7-10(12)15-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZBETJRZJEFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
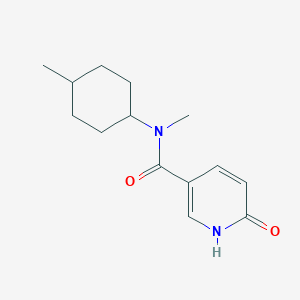
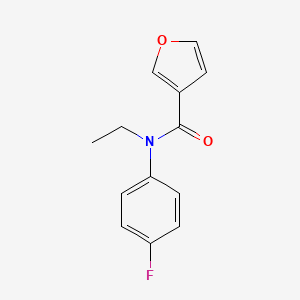
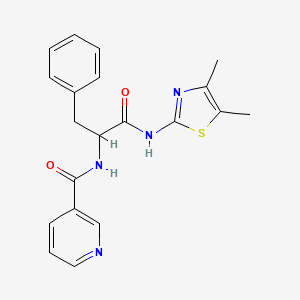
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
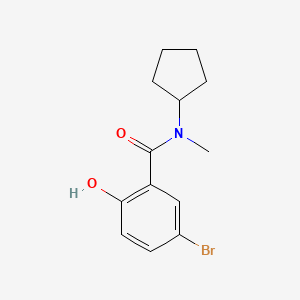
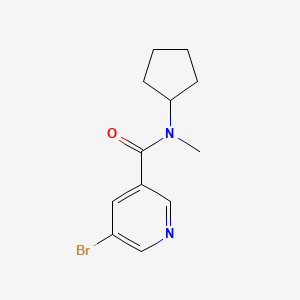
![3-(2-fluorophenyl)-5-[(2-phenoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B7503849.png)
![N-(2-fluorophenyl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7503856.png)
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7503858.png)
![5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)
